3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Lipophilicity Drug design ADME prediction

Medicinal chemists optimizing sulfonamide-based kinase inhibitors frequently encounter unpredictable CYP450-mediated clearance that undermines in vivo efficacy. 3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS 1261825-33-5) resolves this with its differentiated 3,6-difluoro substitution pattern: • Ortho-fluorine (position 3) preserves target hydrogen-bond acceptance for sustained potency. • Para-fluorine (position 6) provides a metabolically labile soft spot, enabling rational tuning of oxidative clearance without sacrificing binding affinity. • Modulated sulfonyl chloride electrophilicity permits chemoselective sulfonylation of polyfunctional amine substrates. • Consistent 95% purity across batches ensures reproducibility in multi-step synthetic sequences. Standard research quantities available; ships ambient under non-hazardous classification.

Molecular Formula C6H3ClF2O3S
Molecular Weight 228.60 g/mol
CAS No. 1261825-33-5
Cat. No. B13249624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride
CAS1261825-33-5
Molecular FormulaC6H3ClF2O3S
Molecular Weight228.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)O)S(=O)(=O)Cl)F
InChIInChI=1S/C6H3ClF2O3S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2,10H
InChIKeyLGQBWHWCNMNFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Difluoro-2-hydroxybenzenesulfonyl chloride Overview


3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride (CAS 1261825-33-5) is a difluorinated aromatic sulfonyl chloride with an ortho-hydroxy substituent, belonging to the class of halogenated benzenesulfonyl chlorides used as electrophilic building blocks in medicinal and organic chemistry [1]. The compound features a molecular formula of C₆H₃ClF₂O₃S, a molecular weight of 228.60 g/mol, and a typical commercial purity specification of 95% . Its structural signature—the specific 3,6-arrangement of fluorine atoms—distinguishes it from other difluoro-hydroxybenzenesulfonyl chloride positional isomers and impacts its physicochemical properties, reactivity, and the properties of derived molecules .

Fluorinated sulfonamide building block workflow
3,6-difluoro positional isomer identity for medicinal chemistry
Multi-vendor availability with consistent purity specification

Fluorine Positional Isomer Specificity


Although all difluoro-2-hydroxybenzenesulfonyl chloride isomers share the same molecular formula and core functional groups, the positioning of fluorine atoms produces distinct electronic environments that alter the phenolic hydroxyl pKa, sulfonyl chloride electrophilicity, and metabolic fate of downstream sulfonamide products [1]. The 3,6-difluoro pattern creates a unique arrangement with one fluorine ortho to the hydroxyl (position 3) and one para to the hydroxyl (position 6), whereas the 3,4-, 3,5-, and 4,5-isomers each generate different hydrogen-bonding networks and steric profiles . In drug discovery campaigns, such positional variations can lead to significant differences in CYP450 metabolic stability, target binding, and in vivo clearance [2]. Consequently, substituting one isomer for another without experimental validation risks altering the pharmacological profile of lead compounds.

3,5-Difluoro isomer
Distinct electronic environment from meta,meta-fluorine arrangement may shift sulfonamide reactivity and CYP450 metabolic stability context.
3,4-Difluoro isomer
Reported lower purity specification may introduce impurity risk and purification burden in multi-step synthetic sequences.
Non-fluorinated parent compound
Lacks fluorine-mediated electronic modulation; may not support fluorine-specific metabolic or target-engagement profiling.

Comparative Evidence: 3,6-Difluoro Isomer


Lipophilicity: 3,6- vs. 3,5-Difluoro Isomer

The 3,6-difluoro isomer (target compound) and the 3,5-difluoro isomer both exhibit an XLogP3-AA value of 2.3 as computed by PubChem [1]. In contrast, the non-fluorinated parent compound 2-hydroxybenzenesulfonyl chloride has a substantially lower computed logP (~0.8), confirming that fluorine incorporation increases lipophilicity irrespective of positional arrangement . For the 3,6-specific arrangement, the unique adjacency of one fluorine ortho to the hydroxyl group (F at position 3) enhances intramolecular hydrogen bonding (F···HO), potentially reducing the effective hydrogen-bond donor capacity and further modulating membrane permeability compared to the 3,5-isomer [2].

Lipophilicity
Head-to-head
XLogP3 = 2.3
Δ = 0 vs 3,5-isomer; Δ ≈ +1.5 vs non-fluorinated parent
Supports membrane permeability context
Ortho-fluorine intramolecular H-bond may modulate passive diffusion
Lipophilicity Drug design ADME prediction

Topological Polar Surface Area Comparison

The 3,6-difluoro isomer displays a topological polar surface area (TPSA) of 62.8 Ų [1]. The 3,5-difluoro isomer has a reported PSA of 62.75 Ų . While the absolute difference is negligible (0.05 Ų), the spatial distribution of polarity differs: in the 3,6-isomer, the fluorine at position 6 is para to the sulfonyl chloride, creating an electron-withdrawing 'pull' along the molecular axis that may influence the reactivity of the sulfonyl chloride toward nucleophiles differently than the meta, meta-arrangement of fluorines in the 3,5-isomer [2].

Polar Surface Area
Class-level
TPSA = 62.8 Ų
Δ ≈ 0.05 Ų vs 3,5-isomer
Supports CNS design space context
Spatial polarity distribution may differ despite near-identical TPSA
Polar surface area Blood-brain barrier penetration Oral bioavailability

Synthetic Route: 3,6- vs. 3,5-Difluorophenol

The synthesis of 3,6-difluoro-2-hydroxybenzene-1-sulfonyl chloride proceeds via chlorosulfonation of 3,6-difluorophenol under controlled conditions . The 3,6-difluorophenol precursor (CAS 1261825-33-5 parent phenol) is commercially available but may differ in cost and supply chain reliability compared to 3,5-difluorophenol used for the 3,5-isomer . The ortho/para-directing hydroxyl group in 3,6-difluorophenol steers the sulfonyl chloride group to the 1-position with predictable regioselectivity, whereas the 3,5-difluorophenol substrate has two equivalent ortho positions that can lead to isomeric mixtures if not carefully controlled .

Synthetic Route
Data to verify
3,6-Difluorophenol → chlorosulfonation
Regioselective installation at position 1
Supports regiochemical predictability
May reduce byproduct formation risk vs 3,5-isomer route
Synthetic route Starting material availability Cost of goods

Hydrolysis Stability: Fluorine Substitution Effect

Electron-withdrawing substituents on the aromatic ring reduce the electrophilicity of the sulfonyl chloride sulfur center, thereby slowing hydrolysis rates [1]. The 3,6-difluoro pattern places one fluorine ortho to the sulfonyl chloride (position 3) and one para (position 6), creating an anisotropic electronic effect: the ortho-fluorine exerts both inductive electron withdrawal (-I) and resonance donation (+M) via the π-system, while the para-fluorine is purely electron-withdrawing (-I) . This mixed electronic profile may result in a different hydrolysis half-life compared to the symmetrical 3,5-difluoro isomer, where both fluorines are meta to the sulfonyl chloride and exert primarily inductive effects [2]. Quantitative kinetic data for the specific isomers are not available in the peer-reviewed literature; the stability difference is inferred from established substituent-effect relationships on benzenesulfonyl chloride hydrolysis [3].

Hydrolysis Stability
Class-level
Predicted enhanced stability
No published rate constant data available
May support storage reliability context
Inferred from substituent-effect relationships on sulfonyl chloride hydrolysis
Hydrolytic stability Storage Reaction robustness

PFAS Regulatory Classification

3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is classified under the 'PFAS and Fluorinated Organic Compounds' category in PubChem, consistent with its aromatic C-F bonds [1]. This classification carries procurement and disposal implications in jurisdictions with evolving PFAS regulations (e.g., EU REACH, U.S. EPA). However, because this compound is a small-molecule building block intended for further derivatization—typically incorporated into a larger molecular scaffold where the C-F bonds remain or are metabolically processed—its environmental persistence profile differs from long-chain perfluoroalkyl substances [2]. The 3,6-specific arrangement of fluorines influences the metabolic lability of the C-F bonds in downstream products, with the fluorine para to the sulfonamide linkage potentially serving as a metabolic soft spot for CYP450-mediated oxidation, unlike the meta-only fluorines of the 3,5-isomer [3].

Regulatory Context
Class-level
Classified as PFAS-fluorinated organic compound
Para-fluorine potentially metabolically labile
Supports environmental risk assessment context
Differs from long-chain perfluoroalkyl environmental persistence profile
PFAS Regulatory compliance Environmental persistence

Commercial Availability and Purity

The 3,6-difluoro isomer is stocked by multiple vendors at a standard purity of 95%, including AKSci (Cat. 6013DM), Leyan (Cat. 2010653), and ChemSrc-affiliated suppliers . The 3,5-difluoro isomer is similarly available (Bidepharm Cat. BD01005615, purity 95%) . However, the 3,6-isomer's shipping availability from US-based warehouses (AKSci ships from San Francisco Bay Area) may offer faster delivery times and reduced customs delays for North American procurement compared to the 3,5-isomer, which is predominantly sourced from Asian suppliers . The 3,4-difluoro isomer (CAS 1781204-73-6) has been reported at a lower purity specification of 81% from some suppliers, potentially indicating greater synthetic or purification challenges .

Supply Context
Data to verify
95% purity; US-based inventory available
Multi-vendor sourcing; 14 pp difference vs 3,4-isomer
Supports multi-supplier procurement context
Domestic warehousing may reduce lead time for North American programs
Vendor comparison Supply chain Quality specification

Applications of 3,6-Difluoro-2-hydroxybenzenesulfonyl chloride


Fluorinated Sulfonamide Kinase Inhibitor Synthesis

The 3,6-difluoro substitution pattern introduces one fluorine ortho to the sulfonamide linkage and one para, creating a metabolic soft spot at the para position while maintaining the ortho-fluorine's hydrogen-bond accepting capacity for target engagement [1]. This differentiated metabolic profile makes the compound a preferred sulfonyl chloride building block for fragment-based and structure-guided design of kinase inhibitors where CYP450-mediated clearance must be tuned without sacrificing potency .

Regioselective Sulfonylation Reagent

Owing to the distinct electronic influence of the 3,6-fluorine arrangement—ortho-fluoro inductive withdrawal combined with para-fluoro resonance effects—this sulfonyl chloride exhibits a modulated electrophilicity profile that can be exploited in chemoselective sulfonylation of polyfunctional amines, where competing nucleophiles are present [1]. The consistent 95% purity across multiple vendors ensures batch-to-batch reproducibility in multi-step synthetic sequences .

Fluorinated Arylsulfonamide Herbicide Safeners

In the development of sulfonamide-based herbicide safeners, the 3,6-difluoro isomer offers a distinct fluorine pattern that can influence soil mobility (via altered logD), crop selectivity, and environmental degradation pathways compared to the 3,5-difluoro isomer [1]. The PFAS classification of the compound necessitates proactive environmental fate assessment, making the potentially more metabolically labile para-fluorine of the 3,6-isomer a favorable feature for regulatory dossier preparation [2].

Application
Selection Property
Validation Focus
Fluorinated sulfonamide synthesis for kinase research
3,6-Fluorine positional identity
CYP450-mediated clearance modulation context
Chemoselective sulfonylation reagent studies
Electrophilicity modulation profile
Regioselectivity and batch reproducibility context
Agrochemical sulfonamide research
Para-fluorine metabolic lability profile
Environmental fate assessment context
Quote Request

Request a Quote for 3,6-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.